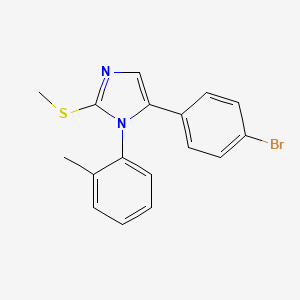
(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate” is a chemical compound . It is also known as "Benzenesulfonic acid, 2,4,6-trimethyl-, 2,6-dimethylphenyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate was achieved using previously developed synthetic methods . Another study reported the growth of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (DSTMS) by slow solvent evaporation technique using methanol as a solvent .Molecular Structure Analysis
The molecular formula of “(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate” is C17H20O3S . The molecular weight is 304.4 .Physical And Chemical Properties Analysis
The predicted boiling point of “(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate” is 444.2±45.0 °C . The predicted density is 1.150±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Structural Analysis : The creation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid has been documented. These compounds were structurally characterized using X-ray single crystal diffraction, showcasing their molecular crystal organization facilitated by hydrogen bonds (Rublova et al., 2017).
Optical Materials and Polymers
Second-Order Nonlinear Optical Materials : Research on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including p-toluenesulfonate, has highlighted their potential as excellent second-order nonlinear optical (NLO) materials. Variations in anionic components have been explored to identify compounds with both significant NLO properties and ease of crystal growth (Ogawa et al., 2008).
Vapour-phase Polymerization : The use of iron(III) 2,4,6-trimethylbenzenesulfonate for the vapour phase polymerization of pyrrole and 3,4-ethylenedioxythiophene has been developed. This method produces highly conductive polypyrrole and poly(3,4-ethylenedioxythiophene) films, marking a significant advancement in the fabrication of conducting polymers (Subramanian et al., 2009).
Environmental Applications
- Adsorption of Organosulfur Compounds : Microporous coordination polymers have been demonstrated to effectively adsorb large organosulfur compounds, such as benzothiophene and dibenzothiophene, found in fuels. The adsorption capacity is significantly influenced by the size and shape of the pores rather than the surface area or pore volume, offering a promising approach for the removal of challenging sulfur compounds from fuels (Cychosz et al., 2008).
Safety and Hazards
The safety and hazards of similar compounds have been described. For instance, 2-Chloro-2’,6’-dimethylacetanilide, a similar compound, is known to cause severe skin burns and eye damage. It is toxic if swallowed or in contact with skin . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3S/c1-11-9-14(4)17(15(5)10-11)21(18,19)20-16-12(2)7-6-8-13(16)3/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYCTBCTXZGKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylphenyl) 2,4,6-trimethylbenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

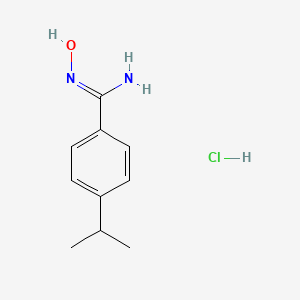
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2841681.png)
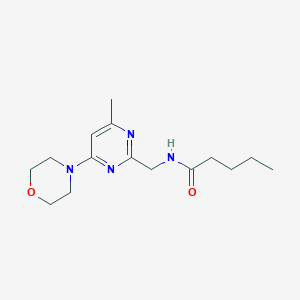
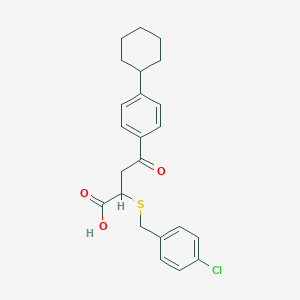
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2841686.png)
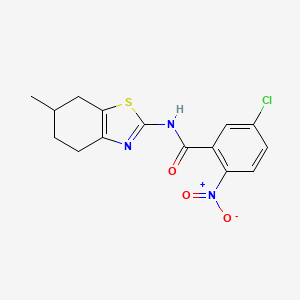
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2841696.png)
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
![Methyl 2-[2-[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2841700.png)
